(2-Chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone
Overview
Description
1-(2-Chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 2-chlorobenzoyl group and two phenyl groups attached to the pyrazole ring
Preparation Methods
The synthesis of (2-Chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzoyl chloride and 3,5-diphenyl-4,5-dihydro-1H-pyrazole.
Reaction Conditions: The reaction between 2-chlorobenzoyl chloride and 3,5-diphenyl-4,5-dihydro-1H-pyrazole is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields.
Chemical Reactions Analysis
1-(2-Chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and catalysts (e.g., AlCl3 for Friedel-Crafts reactions).
Scientific Research Applications
1-(2-Chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-(2-Chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-bromobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole and 1-(2-fluorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole share similar structural features but differ in their substituents.
Uniqueness: The presence of the 2-chlorobenzoyl group in (2-Chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
(2-chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O/c23-19-14-8-7-13-18(19)22(26)25-21(17-11-5-2-6-12-17)15-20(24-25)16-9-3-1-4-10-16/h1-14,21H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMRJNRLYVABFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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